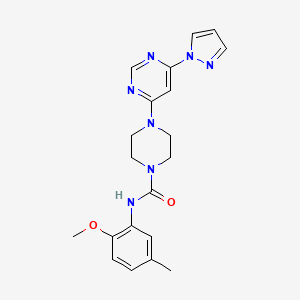
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals characterized by the presence of pyrazole and pyrimidine rings, often linked to a piperazine moiety. These structural features are indicative of potential biological activity, leading to their investigation for various therapeutic and diagnostic applications.
Synthesis Analysis
The synthesis of compounds similar to "4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide" involves multi-step chemical reactions, including heterocyclization and N-methylation processes. For example, Wang et al. (2018) reported the synthesis of a structurally related compound through a series of reactions starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, achieving a radiochemical yield of 50-60% after N-[11C]methylation (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds typically involves a complex arrangement of rings, with substituents that influence their chemical behavior and interactions. Advanced techniques, such as X-ray crystallography, have been used to determine the detailed structural configurations, revealing the orientation of various functional groups and their spatial arrangement (Anthal et al., 2018).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including with heteropolyacids leading to derivatives with potential catalytic activity. Heravi et al. (2007) demonstrated the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from related precursors using heteropolyacids, yielding high product yields and highlighting the compound's reactive nature (Heravi et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in various environments. While specific details on "4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide" are scarce, related compounds have been extensively studied to determine their physical characteristics, which are essential for practical applications.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, pharmacological activities, and potential as diagnostic agents, are of significant interest. Studies, such as the synthesis and evaluation of related compounds for their anticancer properties by Kumar et al. (2016), illustrate the chemical versatility and potential therapeutic value of these molecules (Kumar et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, including compounds with structural similarities to the specified chemical, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds, derived from visnaginone and khellinone, exhibit significant COX-2 inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Radiochemistry and Imaging
- N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a compound structurally similar to the queried chemical, has been synthesized for potential use in PET imaging of IRAK4 enzyme in neuroinflammation. This demonstrates the applicability of such compounds in diagnostic imaging and research in neurology (Wang et al., 2018).
Crystal Structure Analysis
- Pyrazole carboxamide derivatives, closely related to the chemical , have been synthesized and their structures confirmed by X-ray crystal analysis. This highlights their utility in structural chemistry and drug design (Lv, Ding, & Zhao, 2013).
Anticancer Applications
- Certain pyrazolopyrimidines derivatives, similar to the specified chemical, have shown promise as anticancer agents. This indicates potential research applications in oncology (Rahmouni et al., 2016).
Antimicrobial Activity
- Dithiocarbamate derivatives containing pyrimidinyl piperazine units, structurally akin to the queried chemical, have been synthesized and demonstrated high antimicrobial activity. This suggests potential applications in microbiology and infectious disease research (Yurttaş et al., 2016).
Anticonvulsant Drug Development
- Compounds with structural similarities, specifically in the piperazinyl pyrimidinone class, have been explored as potential anticonvulsant drugs, indicating the relevance of this chemical class in neurological drug development (Severina et al., 2021).
Antiproliferative Activity
- Pyridopyrimidinone derivatives, related to the chemical of interest, have been synthesized and evaluated for antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy research (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-4-5-17(29-2)16(12-15)24-20(28)26-10-8-25(9-11-26)18-13-19(22-14-21-18)27-7-3-6-23-27/h3-7,12-14H,8-11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPISUGONUMSIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)
![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)
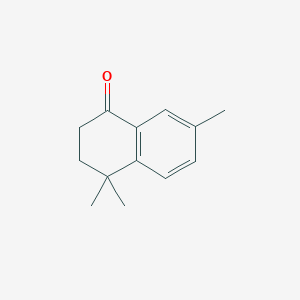
![2-(benzo[d]isoxazol-3-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2485100.png)
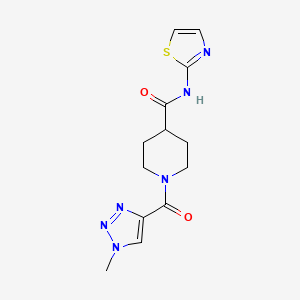


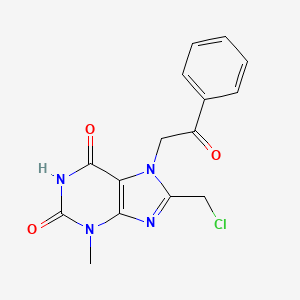
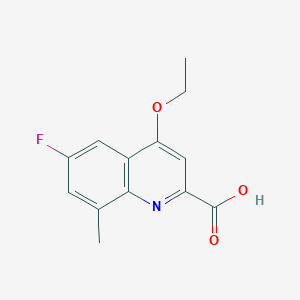
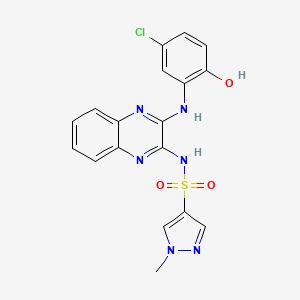

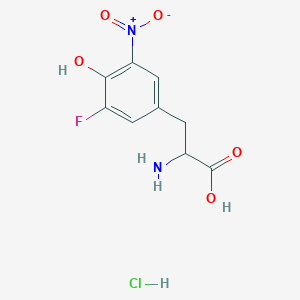
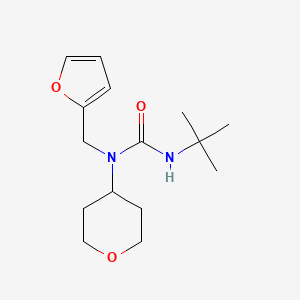
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)